molecular formula C10H8ClNO2 B8640630 Methyl 3-chloro-4-cyano-2-methylbenzoate

Methyl 3-chloro-4-cyano-2-methylbenzoate

Cat. No.: B8640630
M. Wt: 209.63 g/mol
InChI Key: YCHIGIIHDBULTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-cyano-2-methylbenzoate is a methyl ester derivative of benzoic acid featuring a chloro (-Cl) group at the 3-position, a cyano (-CN) group at the 4-position, and a methyl (-CH₃) group at the 2-position of the aromatic ring.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-chloro-4-cyano-2-methylbenzoate

InChI

InChI=1S/C10H8ClNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3

InChI Key

YCHIGIIHDBULTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substituent arrangement differentiates it from structurally related esters. Key comparisons include:

Methyl 4-cyano-3-methylbenzoate Substituents: 4-CN, 3-CH₃. Molecular Formula: C₁₀H₉NO₂. Key Differences: The absence of a chloro group and differing substituent positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This may enhance its solubility in polar solvents but reduce stability under acidic conditions .

Methyl 4-chloro-2-fluorobenzoate Substituents: 4-Cl, 2-F. Molecular Formula: C₈H₆ClFO₂. Key Differences: Replacement of the cyano and 2-methyl groups with fluorine alters electronic properties. Fluorine’s strong electron-withdrawing nature increases electrophilicity but may reduce thermal stability compared to the cyano group .

Triflusulfuron Methyl Ester Substituents: Sulfonylurea functional group. Molecular Formula: C₁₂H₁₃F₃N₄O₅S.

Physical and Chemical Properties

While explicit data for the target compound is unavailable, trends from analogous esters can be inferred:

Property Methyl 3-chloro-4-cyano-2-methylbenzoate (Inferred) Methyl 4-cyano-3-methylbenzoate Methyl 4-chloro-2-fluorobenzoate Triflusulfuron Methyl Ester
Molecular Weight ~209.63 g/mol 175.18 g/mol 188.58 g/mol 382.31 g/mol
Polarity High (due to -CN and -Cl) Moderate High (due to -Cl and -F) Very high (sulfonylurea group)
Stability Likely stable under basic conditions Moderate Thermally sensitive Hydrolysis-prone in acidic media
Applications Specialty chemicals, intermediates Chemical intermediates Pharmaceutical intermediates Herbicide

Research Findings

  • Electron-Withdrawing Effects: The chloro and cyano groups in the target compound likely enhance resistance to nucleophilic attack compared to esters with electron-donating groups (e.g., methyl salicylate, which is more volatile and reactive due to its -OH and -OCH₃ groups) .
  • Steric Hindrance : The 2-methyl group may slow ester hydrolysis compared to less hindered analogs like methyl 4-fluorobenzoate .
  • Synthetic Utility : Unlike sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), the target compound’s structure is better suited for coupling reactions in drug synthesis due to its aromatic substitution pattern .

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